4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide
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Overview
Description
4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide is a complex organic compound with a molecular formula of C25H27FN2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , as well as oxidizing and reducing agents mentioned above. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: As a potential therapeutic agent for the treatment of various diseases, pending further research and clinical trials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide involves its interaction with specific molecular targets and pathways within cells. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide include:
Uniqueness
What sets 4-Fluoro-N~1~-{1-[1-(4-methoxybenzyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties and activities that make it valuable for certain applications, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Properties
Molecular Formula |
C24H26FN3O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-fluoro-N-[1-[1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C24H26FN3O4/c1-32-20-8-2-16(3-9-20)15-28-22(29)14-21(24(28)31)27-12-10-19(11-13-27)26-23(30)17-4-6-18(25)7-5-17/h2-9,19,21H,10-15H2,1H3,(H,26,30) |
InChI Key |
FTYSTLICGKAMBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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